![molecular formula C14H9F3O3 B1607755 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 480425-31-8](/img/structure/B1607755.png)
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Overview
Description
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The phenyl ring with the trifluoromethyl group is then coupled with the furan ring using Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction.
Acrylic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Saturated acids.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties due to the presence of the trifluoromethyl group.
Agrochemicals: It can be used in the development of new agrochemicals with improved efficacy and environmental stability.
Mechanism of Action
The mechanism of action of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and van der Waals forces. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with two trifluoromethyl groups attached to a phenyl ring, used in organic synthesis.
5-[3-(Trifluoromethyl)phenyl]-2-furoic acid: A structurally similar compound with applications in materials science.
Uniqueness
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is unique due to the combination of the trifluoromethyl group, furan ring, and acrylic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science.
Biological Activity
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is a complex organic compound recognized for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C14H9F3O3
- SMILES Notation : C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F
- InChIKey : WWHMEYXWUKCAKU-UHFFFAOYSA-N
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies show cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of this compound have demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin in several assays .
- Anti-inflammatory Effects : This compound has been investigated for its anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in vitro .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, modulating their activity. Key pathways affected include:
- Inhibition of cell proliferation in cancer cells through modulation of apoptotic pathways.
- Downregulation of specific oncogenes and tumor suppressor genes, such as EGFR and TP53, in treated cell lines .
Anticancer Activity
A study evaluated the anticancer efficacy of this compound on multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The findings revealed:
Cell Line | IC50 (μM) | Comparison to Doxorubicin (IC50 μM) |
---|---|---|
A549 | 44.4 | 52.1 |
HCT116 | 22.4 | 52.1 |
HePG2 | 17.8 | 52.1 |
The results indicated that the compound exhibits superior cytotoxicity compared to Doxorubicin against certain cell lines, highlighting its potential as a lead compound for further development .
Anti-inflammatory Effects
In vitro studies have shown that treatment with this compound leads to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-(Trifluoromethyl)furan-2-carboxylic acid | Contains a trifluoromethyl group | Enhanced lipophilicity |
3-(Trifluoromethyl)phenylacrylic acid | Trifluoromethyl group on phenyl | Potential anti-cancer properties |
4-(Trifluoromethyl)benzoic acid | Trifluoromethyl substitution | Known for anti-inflammatory effects |
These compounds illustrate the significance of the trifluoromethyl group in enhancing biological activity, particularly in anticancer and anti-inflammatory contexts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions followed by cyclization. For example, 5-[(3-trifluoromethyl)phenyl]furan-2-carboxaldehyde reacts with methyl azidoacetate in methanol under sodium methoxide catalysis to form intermediates like methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate, which cyclizes in boiling toluene to yield the target structure . Alternative routes may involve palladium-catalyzed cross-coupling for furan ring functionalization .
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to identify aromatic protons (e.g., singlet for pyrrole H-6 at δ 6.8–7.2 ppm) and trifluoromethyl groups (distinct -NMR signals near -60 ppm) .
- FTIR : Confirm the carboxylic acid group via O-H stretching (~2500–3000 cm) and C=O absorption (~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 316.05 (CHFO) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in aqueous buffers (pH-dependent ionization of the carboxylic acid group) .
- Stability : Store at -20°C under inert gas (N) to prevent hydrolysis of the trifluoromethyl group or furan ring oxidation .
Advanced Research Questions
Q. How to design experiments to study its biological activity in plant or mammalian systems?
- Methodological Answer :
- Plant Models : Test auxin transport inhibition using Arabidopsis root elongation assays with TIBA (2,3,5-triiodobenzoic acid) as a positive control .
- Mammalian Systems : Screen for cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa), noting IC values and comparing to structurally related acrylates .
Q. How to analyze impurities and degradation products in synthesized batches?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect byproducts like unreacted 5-[2-(trifluoromethyl)phenyl]furan-2-carboxaldehyde .
- LC-MS/MS : Identify hydrolyzed derivatives (e.g., 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanoic acid) using fragmentation patterns .
Q. What computational approaches are suitable for studying its electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces (EPS) for reactivity prediction .
- Molecular Docking : Simulate binding to auxin transport proteins (e.g., PIN-FORMED transporters) using AutoDock Vina .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent additives like DMSO) that may alter compound stability or cellular uptake .
- SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with chlorine) to isolate structural determinants of activity .
Q. What are the safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., methyl azidoacetate) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .
Properties
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMEYXWUKCAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381667 | |
Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-31-8 | |
Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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